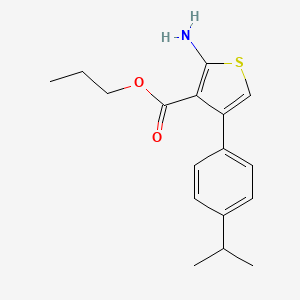

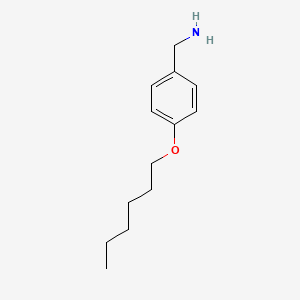

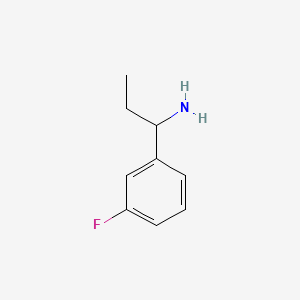

Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate" is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including pharmaceuticals. The presence of an amino group and a carboxylate ester in the molecule suggests that it could be a versatile intermediate for further chemical modifications and might exhibit biological activity.

Synthesis Analysis

The synthesis of thiophene derivatives has been explored in several studies. For instance, the use of Propylphosphonic anhydride (T3P®) has been shown to facilitate the synthesis of an isoindolinone library through a Ugi multi-component reaction, although this particular study does not directly relate to the synthesis of the compound . Another study provides a method for synthesizing multi-substituted thiophene derivatives using SmI2-promoted coupling reactions, which could potentially be adapted for the synthesis of "Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate" . Additionally, a one-pot protocol involving ketene S,S-acetal in a basic medium followed by Dieckmann condensation has been used to synthesize poly-substituted 3-aminothiophenes . These methods could be relevant for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical reactivity and potential biological activity. The synthesis of enol lactones from heterocyclic aldehydes and their conversion into benzo[b]thiophene carboxylic acids demonstrates the structural versatility of thiophene compounds . The molecular docking simulation performed in one study to predict the binding mode of thiophene derivatives into the mtFabH active site indicates the importance of molecular structure in the biological activity of these compounds .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that can be utilized to create a diverse array of compounds. The intramolecular Friedel–Crafts alkylations and autooxidative fragmentation mentioned in one study highlight the reactivity of thiophene derivatives and their potential to form complex structures . The reactions of ketene dithioacetal to synthesize substituted 3-aminothiophene-2-carboxylate derivatives also showcase the chemical versatility of thiophene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate" would likely be influenced by the thiophene core and the substituents attached to it. While the papers provided do not directly discuss the physical and chemical properties of this specific compound, the studies on related thiophene derivatives suggest that such compounds generally exhibit good stability and can be manipulated through various chemical reactions to enhance their desired properties .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including structures akin to Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, have been extensively studied for their antimicrobial properties. The synthesis and evaluation of novel 2-aminothiophene derivatives have demonstrated their potential in exhibiting broad-spectrum antimicrobial, antifungal, and anti-inflammatory activities. This exploration into substituted 2-aminothiophenes highlights their role as significant class of compounds within pharmaceutical research, offering insights into their potential use in drug development for combating various infections and inflammatory conditions (Prasad et al., 2017).

Novel Synthetic Methodologies

The exploration of thiophene derivatives has also led to the development of novel synthetic methodologies, contributing to the chemical toolbox available for constructing complex molecules. For instance, the one-pot synthesis approach for tetrasubstituted thiophenes offers an efficient and economical route to obtain highly substituted thiophene derivatives. This method showcases the versatility of thiophene-based compounds in organic synthesis, providing a foundation for the generation of diverse molecular architectures with potential application in various fields of chemistry and material science (Sahu et al., 2015).

Intermediates for Further Chemical Transformations

Additionally, thiophene derivatives serve as valuable intermediates for further chemical transformations, enabling the synthesis of a wide array of heterocyclic compounds with enhanced biological activities. The structural modification of thiophene-based compounds through various chemical reactions has led to the discovery of new molecules with improved pharmacological profiles. This includes the design and synthesis of molecules with potential antiproliferative, antinociceptive, and cytotoxic activities, further underscoring the importance of thiophene derivatives in medicinal chemistry and drug discovery efforts (Mohareb et al., 2016).

properties

IUPAC Name |

propyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-4-9-20-17(19)15-14(10-21-16(15)18)13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYYUUOXEJDNGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

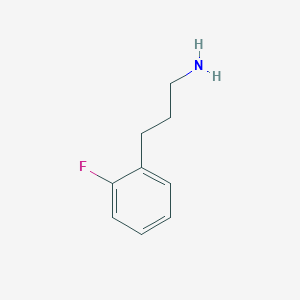

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)